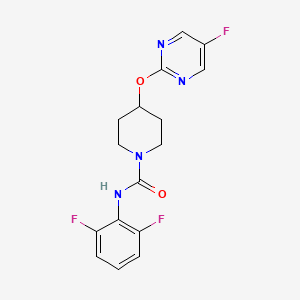
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as DF-MK-159, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MK-159 belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes involved in various pathways. For example, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, thereby reducing inflammation. Similarly, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA damage repair, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to modulate the activity of neurotransmitters, including dopamine and serotonin, thereby potentially offering therapeutic benefits in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide offers several advantages for lab experiments, including its potent pharmacological effects, high selectivity, and low toxicity. However, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has certain limitations, including its relatively low solubility in water, which can affect its bioavailability.
Orientations Futures
For research include further optimization of the synthesis method to improve the yield and bioavailability of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, as well as the evaluation of its pharmacokinetic and pharmacodynamic properties in clinical trials. Additionally, further studies are needed to explore the potential of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of complex diseases.
Méthodes De Synthèse
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoropyrimidine-2-carboxylic acid, followed by coupling with piperidine-1-carboxylic acid and subsequent deprotection. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in the respective pathways. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to have neuroprotective effects by modulating the activity of neurotransmitters.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-10-8-20-15(21-9-10)25-11-4-6-23(7-5-11)16(24)22-14-12(18)2-1-3-13(14)19/h1-3,8-9,11H,4-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCCVDNGFWGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


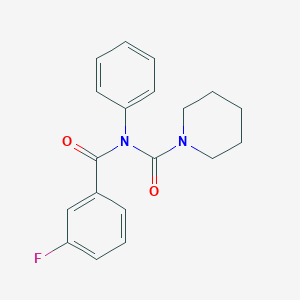
![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
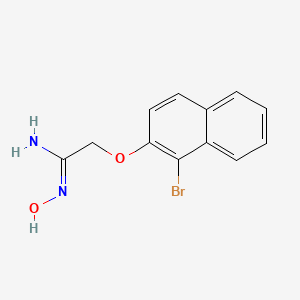
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
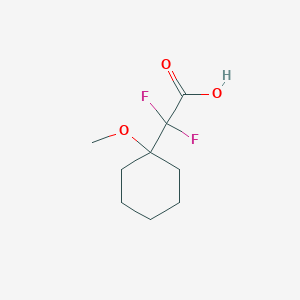
![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
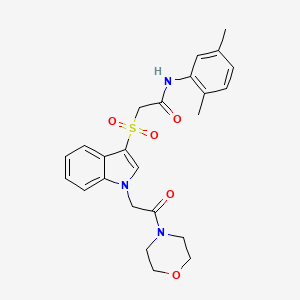

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)